1,3-Bis(tert-butylamino)propan-2-ol

Description

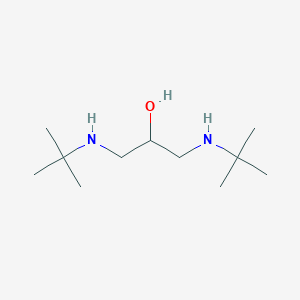

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(tert-butylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O/c1-10(2,3)12-7-9(14)8-13-11(4,5)6/h9,12-14H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMTPLNKKNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402951 | |

| Record name | 1,3-Bis(tert-butylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15046-09-0 | |

| Record name | 1,3-Bis(tert-butylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Vicinal Amino Alcohols and Diamines As Synthetic Scaffolds

Vicinal amino alcohols and diamines, compounds featuring amino and hydroxyl groups or two amino groups on adjacent carbon atoms, are of paramount importance in organic chemistry. These structural motifs are prevalent in a multitude of biologically active compounds, including natural products and pharmaceuticals. Their utility stems from their capacity to act as versatile synthetic intermediates and as chiral ligands in asymmetric catalysis.

The presence of both a nucleophilic amino group and a hydroxyl group in vicinal amino alcohols allows for the construction of diverse molecular architectures and heterocyclic systems. Similarly, vicinal diamines are crucial building blocks for many biologically active molecules and are extensively used as ligands in transition-metal catalysis. The ability of these compounds to form stable chelate complexes with metal ions is a key feature that underpins their application in creating catalysts for stereoselective transformations, a critical aspect of modern drug discovery and development. The synthesis of enantiomerically pure vicinal diamines and amino alcohols is a significant focus in organic synthesis, as the stereochemistry of these scaffolds often dictates the biological activity of the final product.

Overview of 1,3 Bis Tert Butylamino Propan 2 Ol As a Versatile Reagent and Precursor

1,3-Bis(tert-butylamino)propan-2-ol is a derivative of the simpler 1,3-diamino-2-propanol (B154962) scaffold. While specific research on this compound is limited, its structure suggests significant potential as a versatile reagent and precursor, drawing parallels from its parent and related compounds. The core 1,3-diamino-2-propanol structure is recognized as a versatile bidentate diamine ligand used in the synthesis of various organometallic compounds. sigmaaldrich.com The introduction of two bulky tert-butyl groups on the nitrogen atoms in this compound is expected to impart unique steric and electronic properties.

The synthesis of related N,N'-dialkyl-1,3-diamino-2-propanols can be achieved through the reaction of 1,3-dichloro-2-propanol (B29581) with the corresponding amine. For instance, 1,3-bis(dimethylamino)-2-propanol (B1329417) is prepared by the reaction of 1,3-dichloro-2-propanol with dimethylamine. researchgate.net A similar strategy could conceivably be employed for the synthesis of this compound from 1,3-dichloro-2-propanol and tert-butylamine (B42293). The parent compound, 1,3-diamino-2-propanol, is synthesized from the reaction of 1,3-dichloro-2-propanol with an excess of ammonia (B1221849). google.comwikipedia.org

The physical and chemical properties of this compound are not widely reported, but data for related compounds provide some context.

Table 1: Physical Properties of 1,3-Diamino-2-propanol and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 1,3-Diamino-2-propanol | 616-29-5 | C₃H₁₀N₂O | 90.12 | Solid | 40-44 |

| 1,3-Bis(dimethylamino)-2-propanol | 5966-51-8 | C₇H₁₈N₂O | 146.23 | Liquid | N/A |

The presence of the hydroxyl group and two secondary amine functionalities in this compound makes it a trifunctional building block. The steric hindrance provided by the tert-butyl groups could be strategically exploited to control reactivity and selectivity in chemical transformations.

Current Research Landscape and Future Directions for 1,3 Bis Tert Butylamino Propan 2 Ol Derivatives

Established Synthetic Routes to this compound and its Analogs

The construction of the this compound backbone can be achieved through several synthetic pathways, primarily involving reductive amination and nucleophilic displacement reactions. These methods offer versatility in introducing the bulky tert-butylamino groups onto a three-carbon chain containing a central hydroxyl functionality.

Reductive Amination Strategies

Reductive amination serves as a prominent method for the synthesis of this compound. This strategy typically involves the reaction of a suitable ketone precursor with tert-butylamine (B42293) in the presence of a reducing agent. A key starting material for this approach is 1,3-dihydroxyacetone (B48652). The process involves the condensation of the ketone with tert-butylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired diamine.

While direct, high-yield synthesis of this compound via this method from 1,3-dihydroxyacetone is not extensively detailed in readily available literature, the underlying principle is a standard organic transformation. The reaction conditions, such as the choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) and solvent, are critical for optimizing the yield and minimizing side products. google.com

A related approach involves the reduction of 1,3-dihydroxyacetone oxime, followed by subsequent reaction with a tert-butylating agent, although this is a multi-step process. google.com The direct reductive amination of 1,3-dihydroxyacetone with tert-butylamine remains a theoretically viable and straightforward route.

Table 1: Reductive Amination Approach

| Starting Material | Reagent | Product | Key Considerations |

|---|---|---|---|

| 1,3-Dihydroxyacetone | tert-Butylamine, Reducing Agent | This compound | Choice of reducing agent and reaction conditions are crucial for yield. |

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions provide a robust and widely utilized pathway to this compound and its analogs. This method typically employs a starting material with two leaving groups at the 1 and 3 positions of a propan-2-ol core, which are subsequently displaced by tert-butylamine.

A common precursor for this synthesis is 1,3-dichloro-2-propanol (B29581). The reaction with an excess of tert-butylamine leads to the substitution of both chlorine atoms to form the desired product. The use of a large excess of the amine is often necessary to minimize the formation of secondary and tertiary amine byproducts. google.com The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

Another important starting material is epichlorohydrin (B41342). The reaction of epichlorohydrin with tert-butylamine proceeds via the opening of the epoxide ring by the amine, followed by a second nucleophilic attack on the resulting chlorohydrin intermediate by another molecule of tert-butylamine. wikipedia.org This two-step, one-pot reaction is an efficient way to construct the 1,3-diamino-2-propanol (B154962) framework. wikipedia.orggoogle.com Industrial processes often utilize a significant excess of ammonia (B1221849) or a primary amine to drive the reaction to completion and minimize the formation of oligomeric side products. google.com

Table 2: Nucleophilic Displacement Approaches

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| 1,3-Dichloro-2-propanol | tert-Butylamine | This compound | Requires excess amine to prevent side reactions. google.com |

Regioselective and Stereoselective Synthesis Approaches

The synthesis of specific regioisomers and stereoisomers of this compound and its analogs is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

Regioselectivity: The reaction of epichlorohydrin with amines generally proceeds with high regioselectivity, with the amine preferentially attacking the less hindered terminal carbon of the epoxide. This inherent selectivity ensures the formation of the 1,3-disubstituted propan-2-ol skeleton rather than the 2,3-disubstituted isomer. wikipedia.org

Stereoselectivity: To achieve stereoselective synthesis, chiral starting materials are often employed. For instance, the use of enantiomerically pure (R)- or (S)-epichlorohydrin allows for the synthesis of the corresponding chiral 1,3-diamino-2-propanol derivatives. chemicalbook.com Similarly, chiral amino alcohols can be used as starting points. For example, the synthesis of chiral beta-blockers often involves the enantioseparation of the intermediate 3-tert-butylamino-1,2-propanediol, highlighting the importance of stereochemistry in related structures. nih.govresearchgate.net Resolution of racemic mixtures using chiral acids, such as d-tartaric acid, is another common strategy to obtain enantiomerically pure products. jlu.edu.cn

Derivatization Strategies of the this compound Core

The functional groups of this compound—the secondary hydroxyl group and the two secondary amine groups—provide multiple sites for further chemical modification. These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.

Modifications at the Hydroxyl Group

The secondary hydroxyl group can undergo a variety of chemical transformations.

Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis. This involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide or another electrophile. For example, the hydroxyl group can be reacted with substituted thiadiazoles to form ether derivatives. chemicalbook.com

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of esters. This modification can be used to introduce a wide range of functional groups.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a 1,3-bis(tert-butylamino)propan-2-one derivative. google.com Common oxidizing agents for this transformation include Swern oxidation (oxalyl chloride/DMSO) or other mild oxidizing agents. google.com

N-Alkylation and N-Acylation of Amine Functionalities

The secondary amine groups are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The introduction of additional alkyl groups on the nitrogen atoms can be achieved by reaction with alkyl halides. The extent of alkylation can be controlled by the stoichiometry of the reagents.

N-Acylation: The amine functionalities can be converted to amides by reaction with acyl chlorides or acid anhydrides. This transformation is often used to protect the amine groups or to introduce specific functionalities. For instance, the reaction with benzoyl chloride would yield the corresponding N,N'-dibenzoyl derivative.

These derivatization reactions expand the chemical space accessible from the this compound core, enabling the synthesis of a diverse library of compounds with tailored properties.

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., 1,3-Diazacyclohexane Derivatives)

The bifunctional nature of this compound, possessing two secondary amine groups and a hydroxyl group, makes it a valuable precursor for the synthesis of saturated heterocyclic systems. A significant application is its use in forming 1,3-diazacyclohexane derivatives through cyclization reactions with aldehydes and ketones.

The condensation of 1,3-diamines with carbonyl compounds is a well-established method for constructing the hexahydropyrimidine (B1621009) (1,3-diazacyclohexane) ring. In the case of 1,3-diaminopropan-2-ol, the parent structure of the title compound, its reaction with paraformaldehyde has been shown to yield 5-hydroxy-1,3-diazacyclohexane. researchgate.netnih.gov This reaction serves as a direct precedent for the behavior of its N,N'-di-tert-butylated analog. The reaction of this compound with formaldehyde (B43269) or other aldehydes would analogously lead to the formation of a 1,3-di-tert-butyl-5-hydroxy-1,3-diazacyclohexane ring system.

A related synthetic strategy reported in the literature involves the condensation of 2-bromo-2-nitro-1,3-propanediol with tert-butylamine and formaldehyde, which results in the formation of 1,3-di-tert-butyl-5-bromo-5-nitro-1,3-diazacyclohexane. researchgate.netnih.gov This further demonstrates the feasibility of incorporating two tert-butyl groups at the N1 and N3 positions of the diazacyclohexane ring, a key structural feature that would be present in the products derived from this compound.

When aromatic aldehydes are used as the carbonyl source for the cyclization with 1,3-diaminopropan-2-ols, a competition between the formation of the desired 1,3-diazacyclohexane (a hexahydropyrimidine) and a bisimine schiff base can occur. researchgate.net Studies have shown that the formation of the heterocyclic ring is generally favored by less nucleophilic amines and by the presence of electron-withdrawing groups on the aromatic aldehyde. researchgate.net

The following table summarizes the types of cyclization reactions and the resulting heterocyclic scaffolds.

Table 1: Cyclization Reactions to Form 1,3-Diazacyclohexane Derivatives

| Diamine Reactant | Carbonyl Reactant | Product | Reference(s) |

|---|---|---|---|

| 1,3-Diaminopropan-2-ol | Paraformaldehyde | 5-Hydroxy-1,3-diazacyclohexane | researchgate.netnih.gov |

| tert-Butylamine* | Formaldehyde | 1,3-Di-tert-butyl-5-bromo-5-nitro-1,3-diazacyclohexane | researchgate.netnih.gov |

| 1,3-Diaminopropan-2-ol | Aromatic Aldehydes | 1,3-Diazacyclohexane or Bisimine | researchgate.net |

Note: This reaction involves the in-situ formation of the diamine structure from different starting materials.

Incorporation into Polycyclic and Aromatic Systems (e.g., Carbazole (B46965) and Phenoxy Derivatives)

The reactive amine and alcohol functionalities of this compound also allow for its incorporation into larger, more complex molecular architectures, including those containing carbazole and phenoxy moieties. These reactions typically involve the formation of new carbon-nitrogen or carbon-oxygen bonds.

Carbazole Derivatives:

The synthesis of carbazole-containing structures can be achieved through the reaction of the diamine functionality of this compound with carbazole-based electrophiles. A common strategy involves the condensation of a diamine with a carbazole bearing aldehyde groups. For instance, the reaction of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to produce the corresponding bisimine, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol, in high yield. researchgate.net This reaction demonstrates the potential to link two carbazole units through the 1,3-diaminopropan-2-ol backbone. Such structures are of interest in materials science and coordination chemistry. researchgate.net

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds and could be employed to couple this compound with halogenated carbazoles. This would result in N-aryl linkages, directly attaching the nitrogen atoms of the diamine to the carbazole ring system.

Table 2: Synthesis of Carbazole-Containing Derivatives

| Carbazole Reactant | Diamine Reactant | Product Type | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 1,3-Diaminopropan-2-ol | Bisimine | Condensation | researchgate.net |

Phenoxy Derivatives:

The hydroxyl group of this compound is a key handle for the introduction of phenoxy substituents. Established methods for ether formation, such as the Williamson ether synthesis or the Mitsunobu reaction, are applicable here.

In a Williamson ether synthesis, the hydroxyl group would first be deprotonated with a suitable base to form an alkoxide, which would then act as a nucleophile, attacking a phenoxy-containing electrophile (e.g., a halophenol derivative). Conversely, in a Mitsunobu reaction, the alcohol can be reacted with a phenol (B47542) in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), leading to the formation of the desired ether with inversion of stereochemistry at the alcohol carbon. nih.govresearchgate.net

The synthesis of β-amino alcohols often involves the ring-opening of epoxides with amines, a reaction that highlights the nucleophilicity of amines and the reactivity of epoxides. rroij.com The resulting amino alcohol can then be further functionalized. The incorporation of a phenoxy group onto the this compound scaffold would yield ligands with potential applications in coordination chemistry and catalysis, due to the presence of multiple donor atoms (two nitrogens and an ether oxygen). researchgate.net

Table 3: General Methods for the Synthesis of Phenoxy Derivatives from Alcohols

| Reaction Type | Reagents | General Transformation | Reference(s) |

|---|---|---|---|

| Williamson Ether Synthesis | Base, Phenolic Electrophile | R-OH → R-O-Ar | nih.gov |

This compound as a Polydentate Amine Alcohol Ligand

This compound is a derivative of 1,3-diamino-2-propanol, a versatile bidentate diamine ligand known for its use in the synthesis of a variety of organometallic compounds. sigmaaldrich.comnih.gov The structure of this compound features a central propan-2-ol backbone with two secondary amine groups at the 1 and 3 positions, each substituted with a bulky tert-butyl group. This combination of functional groups—two nitrogen atoms and one hydroxyl group—renders it a potentially polydentate ligand capable of coordinating to a metal ion in various ways.

Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points to form a ring structure, known as a chelate ring. hilarispublisher.com Ligands based on the 1,3-diaminopropan-2-ol framework can act as bidentate, tridentate, or even tetradentate ligands, depending on the specific metal ion and reaction conditions. nih.govrsc.org

The this compound ligand can coordinate to a metal center through its two nitrogen atoms, forming a stable six-membered chelate ring. The hydroxyl group can also participate in coordination, either as a neutral donor or, upon deprotonation, as an anionic alkoxide bridge between two or more metal centers. This bridging capability is crucial in the formation of polynuclear complexes. nih.govnih.gov The flexibility of the propanol (B110389) backbone allows for the formation of stable chelate rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to those with analogous monodentate ligands. nih.gov

The coordination modes can be diverse. In its simplest form, it can act as a neutral N,N'-bidentate ligand. If the hydroxyl group also coordinates to the same metal center, it functions as a tridentate N,N',O-ligand. In Schiff base derivatives of the parent 1,3-diamino-2-propanol, coordination often occurs through the imine nitrogen and phenolic oxygen atoms. nih.govbohrium.com The coordination geometry around the metal center is influenced by the ligand's denticity and the steric constraints imposed by the bulky tert-butyl groups.

The 1,3-propan-2-ol backbone is a valuable scaffold for the design of chiral ligands for asymmetric catalysis. nih.govbohrium.com Chirality can be introduced in several ways. The central carbon atom bearing the hydroxyl group is a pro-chiral center, and enantiomerically pure ligands can be synthesized. Furthermore, chiral substituents can be attached to the nitrogen atoms. The development of new and efficient methods to access enantiopure compounds is a central theme in modern organic synthesis, and chiral ligands are pivotal in creating the asymmetric environment needed for enantioselective transformations. snnu.edu.cntcichemicals.comutexas.edu

The synthesis of chiral 1,3-diaminopropanols has been achieved through methods like bisoxazolidine-catalyzed C-C bond formation with α-keto amides. bohrium.com While not directly involving this compound, this demonstrates the utility of the underlying propanol framework in asymmetric synthesis. The resulting chiral ligands can be used to prepare metal complexes that catalyze a variety of asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions. nih.govtcichemicals.com

The two tert-butyl groups in this compound introduce significant steric bulk. Steric effects arise from the spatial arrangement of atoms and are non-bonding interactions that influence the shape and reactivity of molecules. mdpi.com This steric hindrance has a profound impact on the coordination properties of the ligand and the resulting metal complexes.

The bulky tert-butyl groups can:

Influence Coordination Number and Geometry: The steric demand of the ligand may prevent the metal center from achieving a higher coordination number, favoring the formation of complexes with lower coordination numbers. illinois.edu This can lead to distorted geometries around the metal ion. nih.gov For instance, sterically hindered ligands have been shown to stabilize tetracoordinate titanium complexes. nih.gov

Control Reactivity and Selectivity: Steric hindrance can be exploited to control the selectivity of catalytic reactions by blocking certain coordination sites and directing the substrate to a specific orientation. mdpi.com

Affect Complex Stability: While steric repulsion can destabilize a complex, the bulky groups can also encapsulate the metal center, protecting it from unwanted reactions and enhancing the kinetic stability of the complex.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the nature of the resulting complex.

While specific, structurally characterized homometallic complexes of this compound are not widely reported in the literature, complexes with related, less sterically hindered ligands derived from 1,3-diaminopropane (B46017) are known. For example, a series of Cu(II), Co(II), Ni(II), and Zn(II) complexes have been synthesized with ternary Schiff base ligands incorporating 1,3-propanediamine, with all the metal complexes reported to have an octahedral geometry. bohrium.com In another instance, a nickel(II) complex with a tetradentate Schiff base ligand derived from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane was found to have a slightly distorted square-planar geometry. researchgate.net The significant steric hindrance from the tert-butyl groups in this compound would likely favor lower coordination numbers or lead to more distorted geometries in its homometallic complexes.

The bridging capability of the deprotonated hydroxyl group in amino alcohol ligands makes them particularly suitable for the construction of polynuclear complexes, including heterometallic and mixed-valent systems. nih.govnih.gov

A notable example that provides insight into the potential of the 1,3-propan-2-ol backbone is the synthesis and structural characterization of a mixed-valent trinuclear Co(III)-Co(II)-Co(III) complex. researchgate.net This complex was formed using the Schiff-base ligand 1,3-bis(5-chlorosalicylideneamino)-2-propanol, which shares the same core structure.

In this trinuclear complex, the central cobalt ion is in the +2 oxidation state, while the two terminal cobalt ions are in the +3 oxidation state. The crystal structure reveals a linear arrangement of the three cobalt atoms. The key structural features are:

The two Schiff-base ligands each act as a tetradentate chelate to the terminal Co(III) ions. researchgate.net

The central Co(II) ion is bridged to the terminal Co(III) ions by four phenoxido-oxygen atoms from the two Schiff-base ligands and two bridging acetate (B1210297) groups. researchgate.net

Each of the terminal Co(III) ions has an octahedral geometry, as does the central Co(II) ion. researchgate.net

The electronic absorption spectra and cyclic voltammetry data for this complex confirmed the stability of the mixed-valent Co(III)-Co(II)-Co(III) state. researchgate.net Magnetic susceptibility measurements indicated a large anisotropy for the central Co(II) ion. researchgate.net This detailed study of a closely related system provides a strong model for the types of complex polynuclear structures that could be assembled using this compound as a building block.

Application in Single-Molecule Magnets and Related Materials

Single-molecule magnets (SMMs) are individual molecules that exhibit classical magnetic properties, such as hysteresis, due to a high-spin ground state and significant magnetic anisotropy. The design of SMMs often relies on the strategic selection of ligands to control the coordination environment and electronic properties of metal ions, typically lanthanides or transition metals. The ligand this compound, with its bulky tert-butyl groups and a central propan-2-ol backbone, theoretically presents interesting steric and electronic features for the synthesis of novel SMMs. The sterically demanding tert-butyl groups could enforce unusual coordination geometries around a metal center, potentially leading to the large magnetic anisotropy required for SMM behavior. The amino and hydroxyl functionalities offer multiple coordination sites, allowing for the formation of polynuclear clusters, which can exhibit complex magnetic exchange interactions.

Spectroscopic and Diffraction Analysis of Coordination Compounds

The characterization of coordination compounds is fundamental to understanding their structure, bonding, and properties. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) are indispensable tools in this regard.

Despite the importance of this technique, no published crystal structures of metal complexes involving this compound could be located. The absence of such data prevents a detailed, evidence-based discussion of its coordination behavior.

NMR and EPR spectroscopy are powerful methods for probing the structure and electronic properties of molecules in solution. For diamagnetic complexes, NMR spectroscopy can elucidate the ligand's coordination mode and the symmetry of the complex in solution. For paramagnetic complexes, which are relevant to the study of SMMs, both NMR and EPR spectroscopy provide insights into the electronic structure and magnetic properties. Paramagnetic NMR can reveal information about the distribution of unpaired electron spin density across the ligand framework, while EPR spectroscopy directly probes the paramagnetic centers, yielding information about the g-tensor and zero-field splitting parameters, which are critical for understanding SMM behavior.

As with crystallographic data, specific NMR or EPR studies on coordination compounds of this compound are not available in the current body of scientific literature. This lack of spectroscopic data means that the solution-state behavior and the detailed electronic structure of any potential complexes remain uncharacterized.

Catalysis and Asymmetric Synthesis Applications

Organocatalytic Performance of 1,3-Bis(tert-butylamino)propan-2-ol Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. Chiral 1,3-diamine derivatives, in particular, have been successfully employed as catalysts in various asymmetric transformations. nih.gov The cooperative action of the two amine functionalities, often in conjunction with an acid co-catalyst, can facilitate highly stereoselective bond formations. nih.gov

The asymmetric α-hydroxylation of β-keto esters is a crucial reaction for the synthesis of optically active α-hydroxy ketones, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. While direct organocatalytic α-hydroxylation of β-keto esters using this compound has not been explicitly reported in the literature, the structural features of this diamino alcohol suggest its potential in this area. Cinchona alkaloid derivatives have been shown to effectively catalyze this transformation with high yields and enantioselectivity. These catalysts possess a tertiary amine and a hydroxyl group, which are crucial for their catalytic activity.

It is conceivable that derivatives of this compound could be designed to mimic the catalytic activity of these natural products. The two secondary amine groups could be functionalized to create a chiral pocket, and the central hydroxyl group could participate in hydrogen bonding interactions to orient the substrates for a highly enantioselective reaction.

The design of effective organocatalysts hinges on the ability to fine-tune their steric and electronic properties to achieve high levels of stereocontrol. The this compound scaffold offers several avenues for modification to optimize its catalytic performance. The bulky tert-butyl groups provide a significant steric presence, which can be exploited to create a well-defined chiral environment around the catalytic site.

Further modifications could involve the introduction of different substituents on the nitrogen atoms or the derivatization of the hydroxyl group. These changes would alter the catalyst's solubility, steric bulk, and electronic properties, thereby influencing its activity and the stereochemical outcome of the reaction. The systematic variation of these structural parameters would be a key strategy in the development of highly efficient and selective catalysts based on this scaffold.

Role as a Ligand in Transition Metal Catalysis

The ability of this compound to act as a chelating ligand for transition metals opens up a vast array of potential catalytic applications. The two nitrogen atoms and the central oxygen atom can coordinate to a metal center, forming a stable complex. The steric and electronic properties of the ligand can be used to modulate the reactivity and selectivity of the metal, leading to highly efficient and selective catalytic transformations. The mechanism of action often involves the formation of stable complexes with metal ions, which then participate in various catalytic processes.

Ligand-accelerated catalysis is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a specific ligand. The this compound ligand, with its strong donating amino groups, has the potential to enhance the catalytic activity of various transition metals. By coordinating to the metal center, the ligand can increase its electron density, making it more reactive towards the substrates.

While direct examples of ligand-accelerated catalysis featuring this specific ligand are scarce, the principle is well-established. For instance, in the context of cyclic carbonate synthesis, related amino-alcohol ligands have been shown to be effective. A study demonstrated that 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP), a structurally related polyol-amine, in conjunction with calcium iodide (CaI₂), forms a highly efficient catalytic system for the conversion of terminal epoxides to cyclic carbonates. nih.gov This suggests that the diamino-alcohol motif can indeed play a crucial role in accelerating such transformations.

The hydrogenation of cyclic carbonates to diols and methanol (B129727) is an important reaction for the utilization of carbon dioxide as a renewable feedstock. nih.gov Transition metal complexes are often employed as catalysts for this transformation. The design of the ligand is critical for achieving high selectivity and efficiency.

Although there is no direct report on the use of this compound as a ligand for the hydrogenation of cyclic carbonates, its potential can be inferred from related systems. The chelation of the ligand to a metal center could create a specific coordination environment that favors the desired hydrogenation pathway while suppressing side reactions. The steric bulk of the tert-butyl groups could also play a role in controlling the regioselectivity of the reaction. Research on copper-silica nanocomposite catalysts has shown promise in the hydrogenation of cyclic carbonates to their corresponding diols. nih.gov

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new, more efficient catalysts. For reactions involving this compound as a ligand, mechanistic studies would focus on elucidating the structure of the active catalytic species, the coordination of the substrates to the metal center, and the elementary steps involved in the catalytic cycle.

Techniques such as in-situ spectroscopy and computational modeling could be employed to gain insights into the reaction mechanism. For example, DFT calculations could be used to model the transition states of the key steps in the catalytic cycle, providing valuable information about the factors that control the stereoselectivity of the reaction. While no specific mechanistic studies on catalytic cycles involving this compound have been published, such investigations would be essential for realizing the full potential of this promising ligand in transition metal catalysis.

Advanced Analytical Methodologies for Characterization and Enantiomer Separation

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is an indispensable tool for assessing the purity and isomeric composition of 1,3-Bis(tert-butylamino)propan-2-ol. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this, offering high resolution and sensitivity.

The development of a robust HPLC method is fundamental for the routine analysis of this compound, allowing for the separation and quantification of the main component from any process-related impurities or degradation products. A typical reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity, is often the first choice for such polar molecules.

A suitable RP-HPLC method for analyzing this compound would likely employ a C18 column, which is a versatile stationary phase that provides excellent retention for a wide range of organic compounds. Due to the basic nature of the amino groups in the molecule, the mobile phase composition is critical to achieve good peak shape and resolution. An acidic mobile phase is generally preferred to ensure the analyte is in its protonated, more water-soluble form, which minimizes peak tailing. A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, with pH adjusted by an acid such as formic or phosphoric acid) and an organic modifier (such as acetonitrile (B52724) or methanol) would be effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration to elute more hydrophobic impurities.

Detection is typically performed using a UV detector, although this compound lacks a strong chromophore. Therefore, detection might be set at a low wavelength (e.g., 200-220 nm). For enhanced sensitivity and specificity, especially for impurities that also lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. These detectors are mass-based and provide a more uniform response for non-volatile analytes, independent of their optical properties.

A well-developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Since this compound is a chiral molecule, the separation and quantification of its enantiomers are of paramount importance, especially when it is used as a starting material for stereospecific drugs. Chiral HPLC is the most common and effective technique for this purpose.

The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds, including amino alcohols. For instance, a study on the chiral separation of the related compound (S)-(-)-3-Tert Butylamino 1,2, Propane Diol successfully utilized a Chiralpak IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate). uta.edu

The mobile phase in chiral chromatography is typically a mixture of a non-polar organic solvent (like n-hexane) and a more polar alcohol (such as ethanol (B145695) or isopropanol). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) are often added to the mobile phase to improve peak shape and resolution by interacting with the analyte and the CSP. The choice of the mobile phase components and their ratios is critical and requires careful optimization to achieve baseline separation of the enantiomers.

Detection methods for chiral HPLC are similar to those for non-chiral HPLC, with UV, ELSD, or CAD being common choices. Polarimetric detection can also be used, which directly measures the optical rotation of the eluting enantiomers, providing confirmation of their stereochemical identity.

Table 2: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 215 nm or ELSD |

| Injection Volume | 10 µL |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a separation technique like HPLC (LC-MS), it becomes an invaluable tool for the identification and structural elucidation of this compound and its impurities.

For the analysis of this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information.

The fragmentation of this compound is expected to be dominated by cleavages at the C-C and C-N bonds. Alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. This would lead to the loss of a tert-butyl group or a larger fragment containing one of the amino groups. Cleavage of the propan-2-ol backbone is also expected. The loss of a water molecule from the protonated molecule is another characteristic fragmentation for alcohols.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z (Predicted) | Proposed Fragment Structure/Origin |

| 217.23 | [M+H]⁺ (Protonated molecule) |

| 199.22 | [M+H - H₂O]⁺ (Loss of water) |

| 160.18 | [M+H - C₄H₉]⁺ (Loss of a tert-butyl group) |

| 144.15 | [M+H - NH(C(CH₃)₃)]⁺ (Loss of a tert-butylamino group) |

| 100.11 | [CH₂=NH⁺(C(CH₃)₃)] (Fragment from cleavage of the C-C bond adjacent to the nitrogen) |

| 58.06 | [C₄H₁₀N]⁺ (tert-Butylaminium ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR and ¹³C NMR are the most common NMR experiments.

For this compound, the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The two tert-butyl groups would likely appear as a single, sharp singlet integrating to 18 protons, assuming they are chemically equivalent. The protons on the propan-2-ol backbone would give rise to more complex signals. The methine proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, and the methylene (B1212753) protons (CH₂) adjacent to the amino groups would also be multiplets. The protons of the NH and OH groups may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, the methine carbon of the propan-2-ol backbone, and the methylene carbons. The chemical shifts of these carbons are indicative of their local electronic environment. For example, the carbon atom bonded to the hydroxyl group will be shifted downfield compared to the other carbons in the propanol (B110389) backbone.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.1 (s, 18H) | ~29 (CH₃) |

| C(CH₃)₃ | ~50 (quaternary C) | |

| CH₂ | ~2.5-2.8 (m, 4H) | ~50-55 |

| CHOH | ~3.5-3.8 (m, 1H) | ~65-70 |

| NH | Variable (br s, 2H) | |

| OH | Variable (br s, 1H) | |

| Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. s = singlet, m = multiplet, br s = broad singlet. |

Theoretical and Computational Studies on 1,3 Bis Tert Butylamino Propan 2 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. For 1,3-bis(tert-butylamino)propan-2-ol, these methods, particularly Density Functional Theory (DFT), would offer fundamental insights.

Conformational Analysis and Geometrical Optimizations

The structural flexibility of this compound, arising from the rotation around its various single bonds, gives rise to multiple conformers. A thorough conformational analysis would be the first step in its theoretical characterization. This involves:

Identification of Stable Conformers: Systematically rotating the dihedral angles of the molecule's backbone and side chains to locate all possible energy minima on the potential energy surface.

Geometrical Optimization: Each identified conformer would be subjected to geometry optimization to determine its most stable three-dimensional structure.

Relative Energies: The relative energies of these conformers would be calculated to identify the most stable forms under isolated conditions. Intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations.

Illustrative Data Table: Relative Energies of Postulated Conformers This table illustrates the type of data a conformational analysis would yield. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conformer A | 0.00 | OH···N hydrogen bond |

| Conformer B | 1.52 | Gauche interaction between tert-butyl groups |

| Conformer C | 2.78 | Steric repulsion minimized |

Electronic Structure Analysis and Reactivity Predictions

Once the ground state geometry is established, quantum chemical methods can probe the electronic landscape of the molecule. This analysis would include:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO points to its capacity to accept electrons.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The nitrogen and oxygen atoms are expected to be electron-rich, making them likely sites for protonation or coordination to metal ions.

Electrostatic Potential Mapping: This visualizes the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.

Energetics of Reaction Pathways and Transition States

Quantum chemistry is a powerful tool for studying reaction mechanisms. For this compound, this could involve:

Protonation/Deprotonation Energies: Calculating the energy changes associated with the addition or removal of a proton from the amino or hydroxyl groups to predict the most likely sites of acid-base chemistry.

Transition State Searching: For any proposed reaction involving this molecule, for instance, in its role as a ligand in a catalytic cycle, the transition state structures can be located and their energies calculated. This allows for the determination of activation barriers and reaction rates.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction This table shows hypothetical data for the activation energies of a reaction involving the title compound.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Ligand Association | TS1 | 10.5 |

| Product Formation | TS2 | 15.2 |

Molecular Dynamics Simulations

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of this compound.

Solvent Effects on Molecular Conformation and Interaction

The conformation and behavior of this compound can be significantly influenced by its environment. MD simulations can model this by:

Explicit Solvation: Surrounding the molecule with a large number of solvent molecules (e.g., water) to observe how intermolecular interactions with the solvent affect its preferred conformation.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds, over time.

Radial Distribution Functions: Calculating the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

Ligand-Metal Binding Dynamics

Given the presence of nitrogen and oxygen atoms, this compound is a potential ligand for metal ions. MD simulations can be employed to study:

Binding Modes: Simulating the interaction of the ligand with a metal ion to determine the preferred coordination geometry and which atoms of the ligand are involved in binding.

Binding Free Energy: Using advanced simulation techniques to calculate the free energy change upon binding, which is a measure of the stability of the resulting metal complex.

Dynamics of the Complex: Observing the flexibility and motions of the ligand-metal complex over time, which can be crucial for understanding its catalytic activity or other functional properties.

Future Research Directions and Innovative Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 1,3-Bis(tert-butylamino)propan-2-ol and its derivatives is a key area of future research. While traditional methods for synthesizing similar 1,3-diaminopropan-2-ols often involve multi-step procedures, contemporary research is focused on more sustainable approaches.

A promising eco-friendly method for the synthesis of the core 1,3-diaminopropan-2-ol scaffold involves the ring-opening of epichlorohydrin (B41342) with amines. nih.gov This approach offers a milder and more neutral reaction pathway compared to conventional methods. Future work will likely focus on adapting this methodology for the introduction of bulky tert-butyl groups, potentially through direct amination with tert-butylamine (B42293) under optimized, catalyst-free, or organocatalyzed conditions to enhance sustainability.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Epichlorohydrin Ring-Opening | Milder reaction conditions, potentially fewer steps. | Steric hindrance from tert-butylamine might require optimization. |

| From Glycerol-derived precursors | Utilization of renewable feedstock, improved sustainability. | May involve multiple transformation steps. |

| One-Pot Synthesis | Reduced waste, time, and cost. | Requires careful control of reaction conditions to avoid side products. |

Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

The presence of two nitrogen donor atoms and a hydroxyl group makes this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. The bulky tert-butyl groups can enforce specific coordination geometries and create a unique steric environment around a metal center, potentially leading to catalysts with high efficiency and selectivity.

Future research will likely explore the use of metal complexes incorporating the this compound ligand in a range of catalytic transformations. For example, titanium complexes with sterically hindered bis(imino) ligands have shown effectiveness in the polymerization of propylene. mdpi.com It is conceivable that titanium complexes of this compound could exhibit interesting catalytic activity in olefin polymerization or other organic transformations. Similarly, copper complexes with bulky nitrogen-donor ligands have been investigated for oxidation reactions. mdpi.com The development of copper catalysts with the this compound ligand could lead to new systems for selective oxidation processes.

The chiral nature of the ligand is particularly significant. The enantiomerically pure forms of this compound could be employed in asymmetric catalysis, a field of paramount importance in the synthesis of pharmaceuticals and fine chemicals. Research in this area would involve the synthesis of chiral metal complexes and their application in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. The influence of the bulky tert-butyl groups on the enantioselectivity of these reactions will be a key aspect of these investigations. acs.org

Rational Design of New Ligands for Tailored Material Science Applications

The unique structural characteristics of this compound make it a versatile building block for the rational design of new ligands for applications in material science. The ability of the amino and hydroxyl groups to coordinate with metal ions, combined with the steric bulk of the tert-butyl groups, can be exploited to construct well-defined supramolecular architectures and functional materials.

One promising area of research is the development of metal-organic frameworks (MOFs). The design of organic linkers is crucial for the properties of the resulting MOFs. rsc.org By modifying the this compound backbone, for example, by introducing carboxylic acid or other coordinating groups, it could be used as a linker to create novel MOFs with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Furthermore, the principles of self-assembly can be applied to derivatives of this compound to create new biomaterials and nanomaterials. mdpi.comnih.govnih.gov The interplay of hydrogen bonding, van der Waals forces, and steric interactions can guide the spontaneous organization of these molecules into ordered structures such as nanofibers, nanotubes, and hydrogels. jetir.org These materials could find applications in drug delivery, tissue engineering, and sensing. The chirality of the molecule can also be used to induce the formation of chiral superstructures with unique optical or recognition properties.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is becoming increasingly vital for the rapid discovery and optimization of new chemical entities and materials. In the context of this compound, computational methods can provide valuable insights that guide and accelerate experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of metal complexes containing the this compound ligand. mdpi.comresearchgate.netdntb.gov.ua These calculations can help in understanding the nature of the metal-ligand bonding, the influence of the tert-butyl groups on the complex's stability and reactivity, and the prediction of spectroscopic properties. This information can be used to rationally design catalysts with desired properties, saving significant experimental time and resources.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the ligand and its complexes, as well as their interactions with substrates or in self-assembly processes. nih.gov For instance, MD simulations could help in understanding how the ligand's flexibility and the steric hindrance of the tert-butyl groups influence the accessibility of the catalytic site or the packing of molecules in a self-assembled material. The integration of these computational predictions with experimental validation through synthesis, characterization, and performance testing will create a powerful feedback loop for the accelerated discovery of new applications for this compound and its derivatives. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.